1-Benzyl-3-piperidin-4-ylimidazolidin-2-one
Description
1-Benzyl-3-piperidin-4-ylimidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a benzyl group at the 1-position and a piperidin-4-yl moiety at the 3-position. This structure combines lipophilic (benzyl) and basic (piperidine) components, which may influence its physicochemical and pharmacological properties. The compound’s stereoelectronic profile and conformational flexibility, derived from the piperidine ring, make it a candidate for studying receptor interactions or enzyme modulation. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL and visualization software such as ORTEP-3 playing critical roles in elucidating molecular geometries .
Properties
IUPAC Name |
1-benzyl-3-piperidin-4-ylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15-17(12-13-4-2-1-3-5-13)10-11-18(15)14-6-8-16-9-7-14/h1-5,14,16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRBCTOJFSIBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with piperidin-4-one, followed by cyclization with an appropriate reagent to form the imidazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
1-Benzyl-3-piperidin-4-ylimidazolidin-2-one serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, making it valuable for synthesizing pharmaceuticals and agrochemicals.
Reaction Pathways
The compound can undergo several types of reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Reduction can yield corresponding amines or alcohols when treated with lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the benzyl or piperidine rings, leading to the formation of various derivatives.
Biological Research Applications
Potential Biological Activities
Research indicates that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases such as cancer and inflammation.
- Receptor Binding : It may interact with various receptors, potentially modulating their activity and contributing to therapeutic effects .
Mechanism of Action
The mechanism involves binding to active sites of enzymes or receptors, which could inhibit their activity or alter their function. The exact pathways are dependent on the specific biological context and application.
Medicinal Chemistry Applications
Therapeutic Potential
The compound is being explored for its potential therapeutic effects, particularly in:
- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation.
- Analgesic Effects : Potential use as a pain reliever due to its interaction with pain pathways.
Case Studies and Research Insights
Recent studies have focused on the compound's interactions with various biological targets. For example:
- Anticancer Activity : A study demonstrated that modifications in the structure of imidazolidinones could enhance their binding affinity to cancer-related enzymes, suggesting a pathway for drug development targeting malignancies .
- Neurological Applications : Research indicates that compounds similar to this compound may play a role in neurological disorders by modulating receptor functions involved in pain and inflammation pathways .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Detailed Analysis
Core Heterocycle Differences Imidazolidin-2-one (Target Compound): A saturated five-membered ring with two nitrogen atoms. This confers conformational flexibility and hydrogen-bonding capacity, which may enhance binding to enzymes or receptors. Benzimidazol-2-one (Compound in ): A fused bicyclic system (benzene + imidazolidinone). Piperidin-4-one (Compound in ): A six-membered ketone-containing ring. The carbonyl group introduces polarity, while the benzoxazole substituent may confer UV-mediated reactivity.
Substituent Effects Benzyl vs. Piperidin-4-yl vs. Benzoxazol-2-yl: The piperidine moiety in the target compound provides a basic nitrogen for salt formation (e.g., hydrochloride), though this is already utilized in the benzimidazolone analog . The benzoxazole group in introduces electrophilic sites, increasing reactivity but possibly elevating toxicity.
Physicochemical and Safety Profiles Solubility: The hydrochloride salt of the benzimidazolone analog likely exhibits superior aqueous solubility compared to the free base form of the target compound.
Synthetic Considerations
- The imidazolidin-2-one core is typically synthesized via cyclization of urea derivatives with diamines, while benzimidazol-2-ones require condensation with o-phenylenediamine derivatives under acidic conditions . The benzoxazole analog likely involves nucleophilic substitution or cyclization with thioamide precursors.
Research Implications and Gaps
While structural comparisons suggest differences in bioavailability, target engagement, and safety, direct pharmacological or pharmacokinetic data for these compounds are absent in the provided evidence. Further studies should prioritize:
- Experimental determination of logP, pKa, and solubility.
- In vitro assays (e.g., receptor binding, CYP inhibition).
- Comparative toxicity profiling.
Methodologically, the use of SHELX and ORTEP-3 remains critical for resolving structural ambiguities in novel analogs .
Biological Activity
1-Benzyl-3-piperidin-4-ylimidazolidin-2-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through several steps:
- Formation of the Imidazolidinone Ring : Cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
- Introduction of the Piperidine Ring : Achieved via nucleophilic substitution reactions with suitable piperidine derivatives.
- Benzylation : The benzyl group is introduced through reactions with benzyl halides.
- Formation of Hydrochloride Salt : The final compound is converted to its hydrochloride salt for improved solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways crucial for cellular responses.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied for its potential as a selective CCR3 antagonist, which is important in inflammatory responses and allergic reactions .
Antiviral Activity
In vitro studies have shown that related piperidine derivatives demonstrate antiviral properties against various viruses. For example, derivatives have been tested against HIV and other RNA viruses, with some showing moderate protective effects .
Case Study 1: CCR3 Antagonism
A study focused on structure-activity relationship (SAR) analyses revealed that modifications to the piperidine moiety significantly enhanced binding potency to CCR3 receptors. This suggests that this compound could be developed into a therapeutic agent for conditions associated with eosinophil activation .
Case Study 2: Antiviral Screening
Another investigation synthesized a series of piperidine derivatives and evaluated their antiviral activity against enteroviruses. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against CVB-2 and HSV-1, showcasing the potential of these derivatives in antiviral drug development .
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
